6,8-Dibromoimidazo[1,2-a]pyrazine

Heterocyclic chemistry Nucleophilic aromatic substitution 13C NMR analysis

Securing a reliable imidazo[1,2-a]pyrazine scaffold for sequential derivatization often bottlenecks med chem programs. 6,8-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) resolves this with orthogonally reactive C-6 and C-8 bromine handles. • Enables programmed sequential Suzuki/SNAr for two distinct substituents-inaccessible with mono-bromo analogs. • Unique C-6 lithiation directs C-5 functionalization while preserving C-6 Br, enabling 5,6,8-trisubstituted libraries. • Validated HIV-1 NNRTI intermediate (EC₅₀ 0.26 μM). Supplied ≥98% purity; ambient shipping; in stock globally.

Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
CAS No. 63744-22-9
Cat. No. B131933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromoimidazo[1,2-a]pyrazine
CAS63744-22-9
Molecular FormulaC6H3Br2N3
Molecular Weight276.92 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C(C2=N1)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
InChIKeyUQCZZGIPIMJBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromoimidazo[1,2-a]pyrazine: Strategic Bis-electrophilic Scaffold


6,8-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) is a dihalogenated, nitrogen-bridged heterocyclic building block featuring two reactive C–Br bonds at the 6- and 8-positions of the fused imidazo[1,2-a]pyrazine core . With a molecular weight of 276.92 g/mol and a calculated XLogP3 of 2.7, this scaffold serves as a versatile electrophilic platform that enables sequential, regioselective derivatization—primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—to generate diverse, polysubstituted imidazo[1,2-a]pyrazine libraries [1].

Sequential orthogonal derivatization workflow support
Regioselective C-5 ortho-lithiation route enabled
Adenosine isostere for kinase inhibitor scaffold design Class-level context

6,8-Dibromoimidazo[1,2-a]pyrazine: Advantage Over Mono-brominated Analogs


Generic substitution with mono-brominated analogs (e.g., 6-bromo- or 8-bromoimidazo[1,2-a]pyrazine) or alternative imidazopyrazine cores is not chemically equivalent. The orthogonally reactive 6,8-dibromo substitution pattern is required for the controlled, sequential introduction of two distinct structural elements—a synthetic strategy that is not accessible using single-point functionalization handles . Critically, the inherent C–Br bond at position 6 is refractory to standard halogen-metal exchange conditions (e.g., n-BuLi), exhibiting a strong ortho-directing effect that redirects reactivity to the adjacent C-5 position, in stark contrast to the facile lithium-bromine exchange observed for a bromine atom at position 3 in isomeric analogs [1]. This position-dependent, non-intuitive reactivity profile precludes the use of isomeric dibromoimidazo[1,2-a]pyrazines or monobrominated derivatives for the same multi-step, diversity-oriented synthetic workflows.

This Product 6,8-Dibromo substitution; enables two-site sequential functionalization and C-5 ortho-directed lithiation
Mono-bromo / C-3 Isomers Single-handle or isomer reactivity; may not support the same multi-step, diversity-oriented synthetic workflows
This Product C-6 Br resists halogen-metal exchange, directing metalation to C-5
3,5-Dibromo Isomer C-3 Br undergoes facile Li/Br exchange; regioselectivity profile may shift and limit C-5 elaboration

6,8-Dibromoimidazo[1,2-a]pyrazine: Differentiation Evidence


Regioselective Methoxy Substitution vs. 3,5-Dibromo Analog

Direct comparative NMR studies confirm that 6,8-dibromoimidazo[1,2-a]pyrazine and 3,5-dibromoimidazo[1,2-a]pyrazine exhibit distinct nucleophilic substitution patterns when treated with methoxide. This differential reactivity, validated by 13C NMR chemical shift assignments, is critical for predicting and controlling regioselective functionalization in multi-step syntheses [1].

Methoxy Substitution
Head-to-head
Distinct substitution pattern per 13C NMR
3,5-Dibromo analog: distinct regioisomeric outcome
Regioselectivity context confirmed by NMR
Impacts synthetic sequence design
Heterocyclic chemistry Nucleophilic aromatic substitution 13C NMR analysis

Ortho-Directing Lithiation at C-6 vs. C-3 Isomers

The lithiation behavior of bromine atoms on the imidazo[1,2-a]pyrazine core is position-dependent. Bromine at position 3 undergoes facile halogen-metal exchange with n-BuLi, whereas bromine at position 6—as found in 6,8-dibromoimidazo[1,2-a]pyrazine—is resistant to exchange, instead directing metalation ortho to C-5 [1]. This fundamentally alters the accessible functionalization pathways, making the 6,8-dibromo scaffold uniquely suited for C-5 elaboration.

Lithiation Behavior
Head-to-head
C-6 Br: resistant to exchange; directs metalation to C-5
C-3 Br isomer: rapid Br/Li exchange at C-3
Unique C-5 functionalization pathway
n-BuLi in THF context
Organometallic chemistry Regioselective lithiation Heterocycle functionalization

Sequential Suzuki-Miyaura/Click for Triazole Conjugates

The 6,8-dibromo substitution pattern is exploited for orthogonal, sequential functionalization: Suzuki-Miyaura cross-coupling at C-6 followed by copper-catalyzed azide-alkyne cycloaddition (click reaction) at C-8, enabling the synthesis of triazole-tethered imidazo[1,2-a]pyrazine-benzimidazole conjugates . This dual-reactivity profile is not achievable with mono-brominated analogs or cores lacking the requisite leaving groups.

Sequential Suzuki/Click
Cross-study comparable
C-6 Suzuki-Miyaura then C-8 CuAAC click demonstrated
Enables triazole conjugate library synthesis
Not accessible with mono-bromo analogs
Palladium catalysis Click chemistry Conjugate synthesis

Adenosine Isostere for Kinase Inhibitor Design

The imidazo[1,2-a]pyrazine core serves as an isosteric replacement for the adenosine scaffold in kinase inhibitor design, a feature leveraged in the development of selective BTK inhibitors for rheumatoid arthritis . The 6,8-dibromo variant offers two electrophilic handles for introducing diverse substituents into the adenine-binding pocket, supporting the development of covalent kinase inhibitors through selective displacement reactions .

Kinase Inhibitor Design
Class-level
Adenosine isostere scaffold with two diversity points
Supports ATP-pocket SAR exploration
BTK inhibitor context; data to verify
Medicinal chemistry Kinase inhibitors Isosteric replacement

Scalable High-Yield Synthesis for Procurement

A high-yielding, scalable synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine is documented in patent literature. A method using 3,5-dibromopyrazin-2-amine and bromoacetaldehyde diethyl acetal in water/THF under reflux followed by room temperature stirring provides the product in >99% yield (500 g scale, 1.688 mol) as an off-white solid with characterization data (¹H-NMR and UPLC-MS) fully reported [1]. This demonstrated scalability ensures reliable commercial availability and supply chain confidence for procurement.

Scalable Synthesis
Supporting evidence
>99% yield on 500 g scale
Supports supply chain confidence
UPLC-MS and ¹H-NMR characterization reported
Process chemistry Scalable synthesis Procurement

6,8-Dibromoimidazo[1,2-a]pyrazine: Validated Research Applications


Sequential Orthogonal Derivatization

Leverage the documented orthogonal reactivity of the C-6 and C-8 bromine substituents for programmed, sequential functionalization . Suzuki-Miyaura cross-coupling at C-6 followed by click chemistry at C-8 enables the construction of complex triazole-tethered imidazo[1,2-a]pyrazine-benzimidazole conjugates . This scenario is ideal for medicinal chemistry groups building focused libraries for kinase or GPCR target classes where imidazo[1,2-a]pyrazine serves as a privileged adenosine isostere.

Kinase Inhibitor Scaffolds via Adenosine Isostere

Utilize the imidazo[1,2-a]pyrazine core as an adenosine isostere for developing ATP-competitive kinase inhibitors . The 6,8-dibromo derivative provides two electrophilic handles for introducing diverse substituents into the adenine-binding pocket, supporting the development of covalent kinase inhibitors through selective displacement reactions . This application is directly relevant to programs targeting BTK for rheumatoid arthritis and other kinases where adenine-mimetic scaffolds are employed.

Ortho-Directed Lithiation for C-5 Functionalization

Exploit the unique lithiation behavior of the C-6 bromine atom, which resists halogen-metal exchange and instead directs metalation ortho to C-5 . This regioselective, ortho-directing effect enables C-5 functionalization while preserving the C-6 bromine for subsequent cross-coupling, a synthetic sequence not accessible with C-3 brominated imidazo[1,2-a]pyrazine isomers . This scenario is particularly valuable for generating 5,6,8-trisubstituted imidazo[1,2-a]pyrazines with controlled regiochemistry.

HIV-1 NNRTI Discovery via Imidazo[1,2-a]pyrazine

Employ 6,8-dibromoimidazo[1,2-a]pyrazine as a key intermediate for constructing novel imidazo[1,2-a]pyrazine derivatives evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The scaffold has been validated in the synthesis of compounds displaying EC₅₀ values as low as 0.26 μM against wild-type HIV-1 strain IIIB in MT-4 cell cultures, comparable to nevirapine (EC₅₀ = 0.31 μM) and superior to delavirdine (EC₅₀ = 0.54 μM) . The 6,8-dibromo intermediate provides the necessary functionalization points for generating the substituted analogs that yielded these antiviral activities.

Application
Selection Property
Validation Focus
Sequential Orthogonal Derivatization
C-6 and C-8 bromine reactivity difference
Cross-coupling and click chemistry sequence validation
Kinase Inhibitor Scaffold Design
Adenosine isostere core with dual diversification handles
ATP-binding pocket SAR exploration context
C-5 Ortho-Directed Lithiation
C-6 Br ortho-directing effect under n-BuLi conditions
Regioselective C-5 elaboration route confirmation
HIV-1 NNRTI Discovery Intermediate
Imidazo[1,2-a]pyrazine core for antiviral analog synthesis
Cell-based antiviral assay endpoint context

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